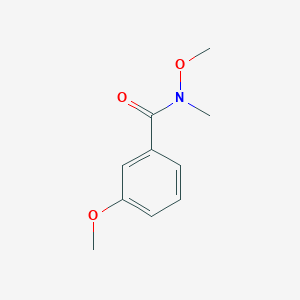

N,3-Dimethoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-5-4-6-9(7-8)13-2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYJMOLHWZNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566313 | |

| Record name | N,3-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-82-9 | |

| Record name | N,3-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of N,3 Dimethoxy N Methylbenzamide

Established Synthetic Pathways for N,3-Dimethoxy-N-methylbenzamide

The formation of the amide bond in this compound is typically achieved through the reaction of a carboxylic acid derivative with an amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yield and purity.

A primary and widely utilized method for synthesizing this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride. This method is a specific application of the Weinreb amide synthesis, which is renowned for its ability to produce stable intermediates that can be further reacted with organometallic reagents to form ketones.

The reaction typically starts with 3-methoxybenzoic acid, which is first converted to its more reactive acid chloride derivative, 3-methoxybenzoyl chloride. This is often achieved by reacting 3-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methoxybenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The base, commonly a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, thereby liberating the free N,O-dimethylhydroxylamine for the acylation.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic nature of the reaction and minimize side product formation. The stability of the resulting Weinreb amide, this compound, is a key advantage of this method. Unlike other amides, it is resistant to over-addition of organometallic reagents, making it an excellent precursor for ketone synthesis.

A detailed study outlines a procedure where 3-methoxybenzoyl chloride is added dropwise to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a base in a suitable solvent. The reaction mixture is then typically stirred for several hours, allowing for the complete formation of the amide. Work-up procedures usually involve washing the organic layer with aqueous solutions to remove unreacted starting materials and byproducts, followed by drying and concentration to yield the desired product.

| Reagent | Role | Typical Conditions |

| 3-Methoxybenzoyl chloride | Acylating agent | Added dropwise |

| N,O-Dimethylhydroxylamine hydrochloride | Amine source | Reactant |

| Triethylamine or Pyridine | Base | Neutralizes HCl |

| Dichloromethane or THF | Solvent | Aprotic, inert |

| 0°C to room temperature | Temperature | Controlled reaction |

Carbodiimide-mediated coupling reactions represent another significant pathway for the synthesis of this compound. These methods directly couple a carboxylic acid with an amine, avoiding the need to first form an acid chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl) is a commonly used water-soluble carbodiimide (B86325) that facilitates this transformation efficiently.

In this approach, 3-methoxybenzoic acid is activated by EDCI·HCl in the presence of an activating agent or nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. The addition of HOBt or a similar agent can trap the O-acylisourea to form an active ester, which is less prone to side reactions like N-acylurea formation and racemization (in the case of chiral carboxylic acids).

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂). A base, such as triethylamine or diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloride salt of the amine and to facilitate the coupling process. The progress of the reaction can be monitored by standard chromatographic techniques like TLC or HPLC.

The use of EDCI·HCl is particularly advantageous due to the water-soluble nature of the urea (B33335) byproduct formed, which simplifies the purification process as it can be easily removed by aqueous extraction. This method is known for its mild reaction conditions and broad functional group tolerance, making it a versatile tool in organic synthesis.

| Reagent | Role | Typical Conditions |

| 3-Methoxybenzoic acid | Carboxylic acid source | Reactant |

| N,O-Dimethylhydroxylamine | Amine source | Reactant |

| EDCI·HCl | Coupling reagent | Activates carboxylic acid |

| HOBt or DMAP | Additive | Minimizes side reactions |

| DMF or CH₂Cl₂ | Solvent | Polar aprotic |

| Room temperature | Temperature | Mild conditions |

Triazine-based coupling reagents have emerged as powerful tools for amide bond formation, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a prominent example used in the synthesis of Weinreb amides like this compound. This reagent offers the advantage of proceeding under neutral or slightly basic conditions, often in aqueous or alcoholic solvents, which can be beneficial for sensitive substrates.

The mechanism of DMT-MM involves the activation of the carboxylic acid, 3-methoxybenzoic acid, by the triazine core. The carboxylate displaces the chloride ion from DMT-MM, forming a highly reactive triazinyl ester. This activated intermediate is then readily attacked by the nucleophilic N,O-dimethylhydroxylamine to form the desired amide bond. A key feature of this method is that the byproduct, 4,6-dimethoxy-1,3,5-triazin-2-ol, is poorly nucleophilic and generally does not lead to significant side product formation.

The reaction is often carried out by simply mixing the carboxylic acid, N,O-dimethylhydroxylamine (or its salt), and DMT-MM in a suitable solvent, such as methanol, ethanol, or a mixture of organic solvents with water. The reaction typically proceeds smoothly at room temperature, and the progress can be monitored by chromatography. The mildness and efficiency of DMT-MM make it an attractive alternative to other coupling reagents, especially in cases where harsh conditions or strong bases need to be avoided. The ease of the procedure, which often does not require an inert atmosphere, further adds to its practical appeal in both laboratory and larger-scale synthesis.

| Reagent | Role | Typical Conditions |

| 3-Methoxybenzoic acid | Carboxylic acid source | Reactant |

| N,O-Dimethylhydroxylamine | Amine source | Reactant |

| DMT-MM | Coupling reagent | Activates carboxylic acid |

| Methanol or Ethanol | Solvent | Protic solvent |

| Room temperature | Temperature | Mild conditions |

Advanced Synthetic Strategies for Benzamide (B126) Derivatives and Analogues

Beyond the direct formation of the amide bond, advanced synthetic strategies can be employed to construct or functionalize the benzamide scaffold, allowing for the synthesis of a wider range of analogues.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzamides, the amide group can act as a directed metalating group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to deprotonate the aromatic ring at the position ortho to the amide.

For a substrate like this compound, the N-methyl-N-methoxyamide group would direct lithiation to the C2 and/or C6 positions of the benzene (B151609) ring. The existing methoxy (B1213986) group at the C3 position would also influence the regioselectivity of the deprotonation. The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles, allowing for the introduction of various functional groups at the ortho position. For example, quenching the lithiated intermediate with an alkyl halide would introduce an alkyl group, while reaction with carbon dioxide followed by acidification would yield a carboxylic acid.

This strategy provides a versatile route to highly substituted benzamide derivatives that might be difficult to access through other means. The reaction conditions, such as the choice of base, solvent (typically THF or diethyl ether), and temperature (usually low temperatures like -78°C), are critical for achieving high regioselectivity and yield. The stability of the Weinreb amide functionality under these strongly basic conditions is a notable advantage.

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules, including benzamide derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For instance, a Suzuki coupling reaction could be used to construct the benzamide scaffold by coupling an appropriately substituted arylboronic acid with an aryl halide. To synthesize an analogue of this compound, one could envision coupling a boronic acid derivative of the N-methyl-N-methoxybenzamide with a halo-aromatic compound, or vice versa. The reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base.

The Buchwald-Hartwig amination is another powerful tool that could be applied to the synthesis of this compound itself. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In this case, 3-methoxybromobenzene could be coupled with N,O-dimethylhydroxylamine under palladium catalysis to form the desired product. However, the direct amidation of an aryl halide with N,O-dimethylhydroxylamine can be challenging, and often, a pre-formed amide is used in subsequent cross-coupling reactions to build more complex structures.

These metal-catalyzed methods offer a high degree of flexibility in the design and synthesis of novel benzamide analogues, enabling the introduction of a wide range of substituents onto the aromatic ring. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction and achieving the desired outcome.

| Reaction Type | Key Reagents | Bond Formed |

| Suzuki Coupling | Arylboronic acid, Aryl halide, Palladium catalyst, Base | C-C |

| Heck Reaction | Alkene, Aryl halide, Palladium catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Aryl halide, Amine, Palladium catalyst, Base | C-N |

Multi-Step Protocols for Complex Benzamide Architecture Construction, including Protection/Deprotection Strategies

The synthesis of complex benzamides such as this compound often necessitates multi-step protocols that incorporate protection and deprotection strategies to ensure regioselectivity and functional group tolerance. The construction of the core benzamide structure can be achieved through the coupling of a benzoic acid derivative with an appropriate amine. For instance, this compound can be synthesized from 3-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride. chemicalbook.com A common method involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of a base such as triethylamine. chemicalbook.com

In the broader context of complex molecule synthesis, protecting groups are crucial for temporarily masking reactive functional groups that are not intended to participate in a particular reaction. alchemyst.co.uk For the synthesis of substituted benzamides, this could involve the protection of hydroxyl or even the amide nitrogen itself.

Common Protecting Groups in Amide Synthesis:

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine (N-H) | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) youtube.com |

| Carboxybenzyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) youtube.com | |

| Benzoyl (Bz) | Acid or base hydrolysis nih.gov | |

| Hydroxyl (-OH) | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) youtube.com |

| p-Methoxybenzyl (PMB) | Oxidative cleavage (e.g., DDQ) nih.gov | |

| Silyl ethers (e.g., TMS, TBDMS) | Fluoride (B91410) source (e.g., TBAF) or acid alchemyst.co.uk |

The selection of a protecting group is contingent on its stability to the subsequent reaction conditions and the mildness of its removal to avoid degradation of the target molecule. alchemyst.co.uk For example, in a multi-step synthesis involving this compound as an intermediate, the methoxy groups are generally stable. However, if other sensitive functional groups were present on the aromatic ring or in other parts of a larger molecule, their protection would be essential. The amide functionality itself can be protected, for instance, by a Boc group, which deactivates the nitrogen's nucleophilicity. youtube.com

The strategic application of these protection and deprotection steps allows for the sequential and controlled construction of complex molecular architectures built upon the this compound scaffold.

Chemical Transformations and Mechanistic Investigations of N-Methoxy-N-methylbenzamides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in organic synthesis due to their unique reactivity profile. mdpi.com this compound, as a member of this class, undergoes a variety of chemical transformations.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard Reagents, Alkyllithium Reagents)

A cornerstone of Weinreb amide chemistry is their reaction with organometallic reagents, such as Grignard (RMgX) and alkyllithium (RLi) reagents, to form ketones. lookchem.comsigmaaldrich.com This transformation is highly efficient and chemo-selective. The N-methoxy-N-methylamide functionality allows for the formation of a stable five-membered chelated intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Crucially, this stability prevents the common problem of "over-addition" of the organometallic reagent, which would lead to the formation of a tertiary alcohol. mdpi.commsu.edu

The reaction of this compound with a Grignard or alkyllithium reagent would proceed as follows:

Reaction of this compound with Organometallic Reagents:

This reaction scheme illustrates the general transformation of this compound to a ketone upon reaction with an organometallic reagent (R-M) followed by an acidic workup.

This method is broadly applicable, allowing for the introduction of a wide variety of alkyl, vinyl, and aryl groups to form the corresponding ketones. The reaction conditions are typically mild, often carried out in ethereal solvents like THF at temperatures ranging from -78 °C to 0 °C. lookchem.com

Directed C-H Activation utilizing N,O-Bidentate Directing Groups

The N-methoxy-N-methylamide group can function as an effective N,O-bidentate directing group in transition metal-catalyzed C-H activation reactions. mdpi.com This strategy allows for the regioselective functionalization of C-H bonds ortho to the amide group on the benzene ring. Various transition metals, including palladium, rhodium, and ruthenium, have been employed for this purpose. nih.gov

The N and O atoms of the Weinreb amide coordinate to the metal center, forming a stable five- or six-membered metallacyclic intermediate. This geometric constraint positions the metal catalyst in close proximity to the ortho C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov

Examples of Directed C-H Activation:

| Catalyst System | C-H Functionalization | Reference |

| [RuCl₂(p-cymene)]₂ / PhI(OAc)₂ | ortho-Oxygenation | mdpi.com |

| [Cp*Ir(H₂O)₃][SO₄] / NIS | ortho-Iodination | mdpi.com |

| Rh(III) catalyst | Olefination | nih.gov |

This directed C-H activation provides a powerful tool for elaborating the structure of this compound, enabling the introduction of various substituents at the C2 or C6 positions of the benzene ring.

Cycloaddition Reactions involving Weinreb Amide Functional Groups

The Weinreb amide functionality can participate in or influence cycloaddition reactions. While direct participation of the amide carbonyl in a cycloaddition is less common, the electronic nature of the amide can affect the reactivity of adjacent functionalities. Furthermore, intermediates derived from N-methoxy-N-methylamides can undergo cycloadditions.

For instance, methyleneamine ylides, which can be generated in situ, undergo [3+2] cycloaddition reactions with dipolarophiles to form five-membered nitrogen-containing heterocycles. highfine.com While not a direct reaction of the Weinreb amide itself, the chemistry highlights the potential for transformations of the N-methyl group.

More directly, N-fluorobenzamides have been shown to undergo a formal [4+2] cycloaddition with maleic anhydride, catalyzed by copper. researchgate.net This reaction proceeds through a multi-step process involving the generation of a nitrogen-centered radical and subsequent intramolecular cyclization to form an isobenzofuran-1-amine intermediate, which then undergoes the cycloaddition. This demonstrates the potential for the benzamide framework to be transformed into more complex polycyclic systems.

Photochemical and Photophysical Processes in Benzamide Systems

Benzamide and its derivatives exhibit interesting photochemical and photophysical properties. Upon absorption of UV light, benzamide can undergo various photochemical reactions. The presence of methoxy and N-methyl groups in this compound can influence its electronic transitions and subsequent photochemical pathways.

Generally, benzamides can undergo photo-Fries rearrangement or photocyclization reactions. Photochemical methods have also been employed for the deprotection of certain protecting groups, which can be a sustainable alternative to chemical methods. nih.gov While specific studies on the photochemistry of this compound are not widely reported, the fundamental principles of benzamide photochemistry suggest potential for such transformations. The absorption and emission properties are also of interest, with some benzamide derivatives exhibiting fluorescence. researchgate.net

This compound as a Strategic Synthetic Intermediate

The chemical transformations discussed highlight the role of this compound as a strategic synthetic intermediate. Its ability to undergo clean and high-yielding conversions to ketones with a wide array of organometallic reagents makes it a valuable precursor for the synthesis of more complex molecules. organic-chemistry.org

Furthermore, the directing group ability of the N-methoxy-N-methylamide moiety in C-H activation reactions opens up avenues for the late-stage functionalization of the aromatic ring. This allows for the efficient construction of polysubstituted aromatic compounds that might be difficult to access through traditional methods. mdpi.com The stability of the Weinreb amide to a variety of reaction conditions, coupled with its facile conversion to other functional groups, underscores its utility as a versatile building block in synthetic organic chemistry.

Precursor in Aldehyde and Ketone Synthesis

This compound serves as an effective precursor for the synthesis of both aldehydes and ketones, a hallmark of Weinreb amides. orientjchem.orgrsc.org This utility stems from the ability of the N-methoxy-N-methylamide group to form a stable, chelated tetrahedral intermediate when reacted with organometallic reagents or metal hydrides. This intermediate is stable under the reaction conditions and does not undergo further addition, thus preventing the common problem of over-addition that leads to the formation of tertiary alcohols from other carboxylic acid derivatives like esters or acid chlorides. rsc.org

The synthesis of ketones is typically achieved by reacting this compound with an excess of an organolithium or Grignard reagent. The reaction proceeds through the stable intermediate, which upon acidic workup, collapses to furnish the corresponding ketone in high yield. This method is highly chemoselective and tolerates a wide variety of functional groups on the organometallic reagent. rsc.org

Similarly, aldehydes can be prepared by the reduction of this compound using a metal hydride reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The reaction is generally carried out at low temperatures to ensure the stability of the intermediate and prevent over-reduction to the corresponding alcohol. Subsequent acidic workup liberates the aldehyde.

Table 1: Synthesis of Aldehydes and Ketones from this compound This table presents a generalized reaction scheme.

| Product Type | Reagent | General Reaction Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| Ketone | Organometallic (R'-MgX or R'-Li) | 1. Anhydrous ether or THF, low temperature to room temp. 2. Aqueous acid workup (e.g., HCl, NH₄Cl) | Stable five-membered chelate | 3-Methoxy-R'-ketone |

| Aldehyde | Metal Hydride (e.g., LiAlH₄, DIBAL-H) | 1. Anhydrous THF, low temperature (-78 °C to 0 °C) 2. Aqueous acid workup | Stable five-membered chelate | 3-Methoxybenzaldehyde |

Application in Heterocycle Synthesis (e.g., Isochromanones, Dihydroisocoumarins)

The structure of this compound is well-suited for the synthesis of heterocyclic systems like isochromanones and dihydroisocoumarins through a strategy known as directed ortho-metalation (DoM). wikipedia.orgresearchgate.net The Weinreb amide functions as a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to it (the C2 position) by a strong base, typically an organolithium reagent like sec-butyllithium or tert-butyllithium. wikipedia.orgbaranlab.org

This regioselective lithiation generates a potent nucleophile that can react with various electrophiles. For the synthesis of dihydroisocoumarins, the lithiated intermediate can be reacted with an epoxide, such as ethylene (B1197577) oxide. This introduces a 2-hydroxyethyl side chain at the C2 position. Subsequent treatment with acid promotes intramolecular cyclization (lactonization) to afford the dihydroisocoumarin ring system. A similar strategy, employing different electrophiles and subsequent transformations, can lead to the formation of isochromanones. researchgate.net This methodology provides a controlled and efficient route to these important heterocyclic scaffolds.

Table 2: General Strategy for Dihydroisocoumarin Synthesis via DoM

| Step | Description | Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Directed ortho-Metalation | s-BuLi or t-BuLi, THF, -78 °C | 2-Lithio-N,3-dimethoxy-N-methylbenzamide |

| 2 | Electrophilic Quench | Ethylene oxide | 2-(2-Hydroxyethyl)-N,3-dimethoxy-N-methylbenzamide |

| 3 | Hydrolysis & Cyclization | Aqueous Acid (e.g., H₂SO₄), Heat | 8-Methoxydihydroisocoumarin |

Utility in β-Trifluoromethylated Enone Derivatives Preparation

This compound is a valuable starting material for the synthesis of β-trifluoromethylated enone derivatives. A notable method involves the reaction of the Weinreb amide with trifluoropropynyl lithium. orientjchem.org This reaction proceeds to form an intermediate that, upon quenching with water in the presence of an amine, yields a β-trifluoromethylated enaminone with high stereoselectivity. These enaminones are versatile intermediates that can be readily converted to the corresponding β-trifluoromethylated enones.

Another effective approach for introducing a trifluoromethyl group involves the use of the Ruppert-Prakash reagent (TMSCF₃). rsc.orgtcichemicals.com The reaction of this compound with TMSCF₃ in the presence of a fluoride source like cesium fluoride (CsF) generates a silylated intermediate. Subsequent treatment with tetrabutylammonium (B224687) fluoride (TBAF) leads to the formation of the corresponding trifluoromethyl ketone. tcichemicals.com This method is advantageous as it avoids the risk of over-trifluoromethylation.

Table 3: Synthesis of Trifluoromethylated Compounds from Weinreb Amides

| Target Compound | Key Reagents | Reaction Description | Reference |

|---|---|---|---|

| β-Trifluoromethylated Enaminone | 1. Trifluoropropynyl lithium 2. H₂O, Amine | Stereoselective synthesis via addition of trifluoropropynyl lithium followed by amine-mediated quenching. | orientjchem.org |

| Trifluoromethyl Ketone | 1. TMSCF₃, CsF 2. TBAF | Reaction with Ruppert-Prakash reagent to form a stable intermediate, followed by fluoride-induced elimination to yield the ketone. | tcichemicals.com |

Role in the Synthesis of Tetrazole Derivatives

The amide functionality of this compound allows for its conversion into 1,5-disubstituted tetrazole derivatives. Tetrazoles are recognized as important bioisosteres for carboxylic acids and cis-amide bonds in medicinal chemistry. nih.govrug.nl The synthesis is typically achieved by first activating the amide carbonyl group.

A common method involves treating the benzamide with a dehydrating/activating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This in situ generates a highly reactive imidoyl chloride or a related species. This intermediate is not isolated but is directly reacted with an azide (B81097) source, for example, sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). rug.nl The reaction proceeds via a cyclization pathway to form the stable, aromatic tetrazole ring. This one-pot procedure represents a direct conversion of an amide to a tetrazole, providing a valuable tool for accessing these important heterocyclic compounds. rug.nlbeilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For N,3-Dimethoxy-N-methylbenzamide, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the following proton signals have been reported in the literature, run in a CDCl₃ solvent on a 400 MHz spectrometer. researchgate.net

The ¹H-NMR spectrum reveals distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons appear in the region of δ 6.98-7.31 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the benzene (B151609) ring. The three singlet peaks at δ 3.83, 3.58, and 3.36 ppm are assigned to the protons of the two methoxy (B1213986) groups and the N-methyl group, respectively. The integration of these signals would confirm the number of protons in each environment.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| 7.31 | t, J = 7.9 Hz | Aromatic CH |

| 7.20-7.25 | m | Aromatic CH |

| 6.98-7.01 | m | Aromatic CH |

| 3.83 | s | OCH₃ |

| 3.58 | s | OCH₃ or NCH₃ |

| 3.36 | s | OCH₃ or NCH₃ |

¹³C NMR Spectroscopy:

Mass Spectrometry (MS and HRESIMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRESIMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula, C₁₀H₁₃NO₃.

Although specific experimental mass spectrometry data for this compound is not widely published, the analysis would involve the ionization of the molecule and the detection of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the methoxy groups, and the fragmentation of the aromatic ring, providing further confirmation of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

C=O stretching vibration: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.

C-N stretching vibration: This would appear in the region of 1250-1350 cm⁻¹.

C-O stretching vibrations: Two distinct C-O stretching bands for the aryl-alkyl ether linkages would be expected around 1250-1000 cm⁻¹.

Aromatic C=C stretching vibrations: These would be observed in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations: Signals for aromatic and aliphatic C-H bonds would be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Amide) | 1630-1680 |

| C-N Stretch | 1250-1350 |

| Aryl-O Stretch | 1200-1275 |

| Alkyl-O Stretch | 1000-1150 |

| Aromatic C=C Stretch | 1450-1600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., UPLC, HPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity. The retention factor (Rf) value would be specific to the compound under a given solvent system.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the final purity determination of this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity. These methods can also be used for the preparative isolation of the compound. While specific retention times are dependent on the column and mobile phase used, these techniques would provide quantitative data on the purity of the compound.

Although specific experimental chromatographic data for this compound is not publicly documented, these standard techniques are indispensable for its isolation and quality control.

Pharmacological and Biological Research Applications of Benzamide Derivatives

Anti-inflammatory Efficacy and Inflammasome Modulation

While no specific anti-inflammatory studies on N,3-Dimethoxy-N-methylbenzamide have been published, the benzamide (B126) scaffold is a known feature in compounds with anti-inflammatory properties. Research has shown that certain benzamides and related nicotinamides can exert anti-inflammatory effects. google.com For instance, studies have suggested that these effects may be mediated through the inhibition of the transcription factor NF-κB, which in turn can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). google.com The anti-inflammatory activity of some non-steroidal anti-inflammatory drugs (NSAIDs) has been enhanced by their conjugation with molecules containing a trimethoxybenzyl moiety, a structure with some resemblance to the dimethoxy-substituted phenyl ring of this compound. unime.it

A study on N-(3-Florophenyl)ethylcaffeamide (FECA), a synthetic amide, demonstrated its ability to reduce λ-carrageenan-induced paw edema in mice. researchgate.net The mechanism of action was linked to the reduction of cyclooxygenase-2 (COX-2), nitric oxide (NO), and TNF-α levels in the inflamed tissue. researchgate.net These findings underscore the potential of amide-containing compounds in the modulation of inflammatory pathways.

Antimicrobial Activity against Pathogenic Bacterial Strains

There is no specific research available on the antimicrobial properties of this compound. However, the broader class of benzamide derivatives has been a fertile ground for the discovery of new antimicrobial agents. researchgate.net Amides are integral to many pharmaceuticals and have been shown to possess antibacterial and antifungal properties. researchgate.netgoogleapis.com The structural similarity of some benzamides to p-aminobenzoic acid (PABA), a vital component for bacterial folic acid synthesis, has been a basis for their antimicrobial action. google.com

The antimicrobial potential of benzimidazole (B57391) derivatives, which can be synthesized from benzamide precursors, has been noted against both gram-positive and gram-negative bacteria. ambeed.com Furthermore, N-phenylbenzamides have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. googleapis.com The introduction of N-methyl groups into antimicrobial peptides has been explored as a strategy to modulate their therapeutic properties, including stability and activity spectrum. ambeed.com

Antiproliferative Effects in Cancer Cell Lines

Specific antiproliferative studies concerning this compound are not found in the current body of scientific literature. Nevertheless, the benzamide structure is a key component in various compounds investigated for their anticancer properties. For example, a series of novel 3-(prop-1-en-2-yl)azetidin-2-ones, which are structurally distinct but conceptually related through their amide linkage, have shown significant antiproliferative activities in breast cancer cell lines by destabilizing tubulin. google.com

Furthermore, 4-methylbenzamide (B193301) derivatives have been designed as potential protein kinase inhibitors, a major target in cancer therapy. google.com These compounds often feature a specific heterocyclic base and an amide bond, which are crucial for their interaction with the ATP-binding pocket of kinases. google.com Patents have also described quinazoline (B50416) derivatives, prepared from benzamide precursors, for their potential use as antimitotic agents.

Neuropharmacological Investigations and Dopamine (B1211576) Receptor Interactions

There is no direct evidence from published research on the neuropharmacological activity or dopamine receptor interactions of this compound. However, the benzamide scaffold is famously associated with antipsychotic drugs that act as dopamine receptor antagonists. Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets in the treatment of various neuropsychiatric disorders.

The dopamine D3 receptor, which is highly expressed in the nucleus accumbens, plays a significant role in modulating both dopaminergic and glutamatergic pathways. lookchem.com It has been shown to be involved in the behavioral effects of drugs of abuse, such as morphine, by regulating the function of NMDA receptors. chemicalbook.com The interaction between dopamine and glutamate (B1630785) receptors in the nucleus accumbens is a key area of research in understanding the molecular mechanisms of drug addiction. chemicalbook.com

Modulatory Effects on Hemoglobin Oxygen Affinity, as observed in related structures

While this compound itself has not been directly studied for its effects on hemoglobin, a closely related precursor, 4-Hydroxy-N,3-dimethoxy-N-methylbenzamide, has been utilized in the synthesis of compounds designed to modulate hemoglobin's affinity for oxygen. nih.gov These synthesized molecules, known as Michael Acceptor (MMA) compounds, were investigated for their potential to reverse the sickling of red blood cells in sickle cell disease. researchgate.netnih.gov

The underlying principle of this therapeutic approach is to stabilize the high-oxygen-affinity state of hemoglobin, thereby preventing the polymerization of sickle hemoglobin (HbS) that leads to red blood cell sickling. researchgate.netnih.gov The MMA compounds derived from the benzamide precursor were found to covalently bind to the βCys93 residue of hemoglobin. researchgate.net This interaction destabilizes the low-oxygen-affinity T-state, thus inhibiting deoxygenation-induced HbS polymerization. researchgate.netnih.gov

| Compound | Concentration | Sickling Inhibition (%) |

|---|---|---|

| MMA-206 | 2 mM | Data not specified |

| 5 mM | Data not specified | |

| MMA-208 | 2 mM | ~10% |

| 5 mM | ~30% | |

| MMA-209 | 2 mM | ~0% |

| 5 mM | ~9% |

This table illustrates the sickling inhibitory activities of Michael Acceptor (MMA) compounds at different concentrations. These compounds were synthesized using a precursor structurally related to this compound. The data is based on findings from studies on hemoglobin oxygen affinity modulators. researchgate.net

Enzyme Inhibition and Receptor Ligand Binding Studies

No specific enzyme inhibition or receptor ligand binding studies for this compound are publicly available. However, the benzamide framework is present in a multitude of enzyme inhibitors and receptor ligands. For instance, N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov

In the context of metabolic diseases, novel N-substituted aminobenzamide scaffolds have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. acs.org Furthermore, various sulfonamide derivatives containing a benzamide-like structure have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase and α-glucosidase. google.com In the field of cannabinoid research, this compound has been synthesized as a Weinreb amide intermediate for the preparation of THC/anandamide hybrid analogs, which are ligands for cannabinoid receptors. nih.gov

| Benzamide Derivative Class | Target Enzyme/Receptor | Potential Therapeutic Application |

|---|---|---|

| N-Benzylbenzamides | Tyrosinase | Hyperpigmentation disorders |

| N-Substituted Aminobenzamides | DPP-IV | Type 2 Diabetes |

| Sulfonamide-Benzamides | Acetylcholinesterase, α-glucosidase | Alzheimer's Disease, Type 2 Diabetes |

| THC/Anandamide Hybrids | Cannabinoid Receptors (CB1, CB2) | Pain, Inflammation, Neurological Disorders |

This table provides examples of different classes of benzamide derivatives and their targeted enzymes or receptors, highlighting the diverse therapeutic areas where this chemical scaffold has been explored.

Structure-Activity Relationship (SAR) Determinants for Biological Activity

Due to the absence of biological activity data for this compound, no specific structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For the broader benzamide class, SAR studies have been crucial in elucidating the structural requirements for their various biological activities.

For example, in the development of chitin (B13524) synthesis inhibitors, the substitution pattern on the benzoyl moiety of benzoylphenylureas was found to be critical, with 2,6-disubstitution being particularly important. chemicalbook.com In the case of N-(3-Florophenyl)ethylcaffeamide, the presence and position of the fluorine atom, as well as the caffeoyl group, are likely key determinants of its anti-inflammatory activity. researchgate.net Similarly, for dopamine receptor antagonists, the nature and substitution pattern of the benzamide side chain are known to significantly influence their affinity and selectivity for different dopamine receptor subtypes.

Methodological Approaches in Benzamide Research

In Vitro Biological Assay Development and Implementation

In vitro assays are fundamental to the initial screening and characterization of benzamide (B126) compounds. These assays are designed to measure a compound's biological activity in a controlled, non-living environment. For benzamide derivatives, this often involves testing for antimicrobial, antifungal, or anticancer effects. nanobioletters.commdpi.com

Research on various benzamide derivatives illustrates the common approaches. For instance, studies have utilized the disc diffusion technique to assess the antibacterial activity of newly synthesized benzamides against various bacterial strains like Staphylococcus aureus and Escherichia coli. nanobioletters.comcyberleninka.ru The results are typically quantified by measuring the diameter of the inhibition zone. nanobioletters.comcyberleninka.ru Further characterization can involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). cyberleninka.ru Similarly, antifungal activity is often evaluated using an agar (B569324) well diffusion method against fungal strains such as Aspergillus fumigatus and Candida albicans. mdpi.com

In the context of cancer research, in vitro assays might assess a compound's ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin (B1238610) production and can be a target in melanoma. researchgate.net The potency of a compound in these assays is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.netnih.gov For example, in one study, the benzamide derivative N-(benzoyloxy)benzamide showed potent tyrosinase inhibitory activity with an IC50 value of 2.5 μM. researchgate.net

Table 1: Examples of In Vitro Assays for Benzamide Derivatives

| Assay Type | Purpose | Example Compound Class | Measured Parameter | Source |

|---|---|---|---|---|

| Disc Diffusion | Screening for antibacterial activity | N-Benzamides | Zone of Inhibition (mm) | nanobioletters.com |

| Agar Well Diffusion | Screening for antifungal activity | 2-Aminobenzamides | Zone of Inhibition (mm) | mdpi.com |

| Enzyme Inhibition Assay | Determine inhibitory potency against a specific enzyme (e.g., tyrosinase) | Benzohydrazides | IC50 (μM) | researchgate.net |

| Anti-HBV Assay | Determine antiviral activity against Hepatitis B virus | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | IC50 (μM) | nih.gov |

In Vivo Efficacy and Toxicity Assessments in Preclinical Models

Following promising in vitro results, benzamide derivatives are advanced to in vivo studies using preclinical animal models to evaluate both their efficacy and toxicity. These studies are critical for understanding how a compound behaves in a complex living system.

Efficacy studies are designed to determine if a compound has the desired therapeutic effect in a disease model. For example, the anti-fatigue effects of certain benzamide derivatives were investigated in mice using a weight-loaded forced swimming test, with the swimming time to exhaustion used as the primary indicator of efficacy. mdpi.com In cancer research, a compound like benzamide riboside was shown to be a strong growth inhibitor of cancer cells in vivo. nih.gov

Toxicity assessment is equally crucial. Acute toxicity studies, often following protocols from organizations like the Organisation for Economic Co-operation and Development (OECD), are conducted to determine the short-term adverse effects and the lethal dose (LD50) of a compound. impactfactor.org For instance, the acute toxicity of the benzamide fungicide zoxamide (B129027) was assessed in zebrafish embryos by observing deformities and survival rates. researchgate.net Preclinical data for benzamide riboside revealed potential for skeletal muscle toxicity, hepatotoxicity, and myelosuppression, which are critical findings for further development. nih.gov

Table 2: Parameters in Preclinical In Vivo Assessments of Benzamides

| Assessment Type | Model | Parameter Measured | Example Compound | Source |

|---|---|---|---|---|

| Efficacy | Weight-loaded swimming mice | Swimming endurance time | Benzamide derivatives | mdpi.com |

| Efficacy | Cancer cell xenograft mice | Tumor growth inhibition | Benzamide riboside | nih.gov |

| Toxicity | Zebrafish embryos | Survival rate, deformities | Zoxamide | researchgate.net |

| Toxicity | Rats/Mice | LD50, organ-specific toxicity | Benzamide riboside | nih.gov |

Cell-Based Assays for Target Engagement and Pathway Analysis

Cell-based assays bridge the gap between in vitro biochemical assays and in vivo studies by allowing researchers to investigate a compound's effect within a living cell. A key application is determining target engagement—confirming that a compound interacts with its intended molecular target in a cellular environment. digitellinc.comacs.org

Modern techniques like the NanoBRET™ Target Engagement (TE) Assay use bioluminescence resonance energy transfer (BRET) to measure the binding between a target protein and a small molecule in live cells. promegaconnections.comyoutube.com This method can provide quantitative data on compound affinity, target occupancy, and cell permeability. promegaconnections.comyoutube.com Such assays are crucial because compounds that are active in cell-free biochemical assays often fail in cellular contexts due to poor permeability or instability. nih.gov

For benzamides, these assays can be used to validate hits from primary screens and optimize lead compounds. youtube.com For example, a cell-based assay was developed to evaluate the binding affinity of a library of ligands to the cereblon E3 ligase, a target for a class of drugs that includes derivatives of thalidomide, a related amide compound. nih.gov In another study, cell-based assays were used to show that the novel benzamide derivative VKNG-2 could inhibit the ABCG2 transporter protein in colon cancer cells, thereby restoring the efficacy of other chemotherapeutic drugs. nih.gov These assays can also elucidate pathway analysis by measuring downstream effects of target engagement, such as caspase-1 activation or cytokine release in studies of inflammasome inhibitors. promegaconnections.com

Crystallographic Studies for Ligand-Receptor Complex Determination and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules, including how a ligand like a benzamide derivative binds to its protein target. mdpi.comnih.gov This information is invaluable for structure-based drug design, as it reveals the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are critical for binding affinity and selectivity. nih.gov

Studies on various benzamide complexes have successfully used X-ray crystallography to elucidate their structures. For example, the crystal structures of several 2:1 benzamide/zinc(II) chloride co-crystal salts were determined, revealing how the amide N-H group forms hydrogen bonds with either the amide carbonyl oxygen or chlorine atoms to create extended networks. nih.gov In another example focused on drug discovery, crystallographic analysis of benzimidazole (B57391) ligands bound to the Farnesoid X receptor (FXR) showed a conserved binding mode across the chemical series. researchgate.net

The insights gained from these crystallographic studies can explain the structure-activity relationships (SAR) observed in biological assays and guide the rational design of new, more potent, and selective analogues. mdpi.com

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox (reduction-oxidation) properties of compounds. sciepub.com This is relevant for benzamides, especially those with redox-active groups like nitro substituents, as their biological activity may depend on their electrochemical behavior. researchgate.net

In a typical CV experiment, the potential applied to an electrode is swept back and forth while the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes. sciepub.com For example, the electrochemical behavior of the benzamide-containing drug xipamide (B549262) was studied using cyclic and square wave voltammetry, revealing a reversible, diffusion-controlled redox process. tsijournals.comhakon-art.com The study identified oxidation and reduction peaks at specific potentials, providing insight into the electron transfer mechanism. tsijournals.com

Studies on nitro-substituted benzamides have used CV to investigate their reduction and oxidation steps, which can include the formation of various intermediates like nitro radicals and hydroxylamines. researchgate.net Such information is critical for understanding the mechanism of action for prodrugs that require electrochemical activation to become therapeutic. The data from these techniques, including peak potentials and the relationship between peak current and scan rate, help to characterize the stability and reactivity of the benzamide compound under different conditions. nih.gov

Future Perspectives and Interdisciplinary Research Directions

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency

The synthesis of benzamides, including N,3-Dimethoxy-N-methylbenzamide, traditionally involves the coupling of a benzoic acid derivative with an amine. A common laboratory-scale synthesis for this compound involves reacting 3-Methoxybenzoic acid with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and a base such as triethylamine (B128534). chemicalbook.com

However, there is a significant push towards developing more efficient and environmentally friendly synthetic methods. Key areas of future development include:

Green Chemistry Approaches: Future methodologies will likely focus on reducing the use of hazardous reagents and solvents. proquest.com This includes the use of enzymatic catalysts, such as lipase (B570770) B from Candida antarctica, which can facilitate amide bond formation in green solvents like cyclopentyl methyl ether, often with high yields and without the need for extensive purification. nih.gov Another approach involves using biodegradable surfactants derived from natural sources like Vitamin E to create nanomicelles for reactions in water, thus avoiding environmentally harmful organic solvents. proquest.com

Catalytic Systems: The development of novel catalysts is crucial for enhancing reaction efficiency. For instance, manganese(I)-catalyzed C-H functionalization is an emerging sustainable method for creating complex molecules from benzamide (B126) precursors. acs.org Palladium-catalyzed reactions are also being refined to enable one-pot synthesis of primary benzamides from aryl bromides, simplifying the process and improving yields. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This technology is increasingly being applied to amide synthesis.

Exploration of Untapped Biological Targets and Therapeutic Applications for Benzamide Scaffolds

Benzamide derivatives are known to interact with a wide array of biological targets, leading to their use as antipsychotics, antiemetics, and gastroprokinetic agents. However, the therapeutic potential of the benzamide scaffold is far from exhausted.

Future research will focus on exploring new biological targets. For example, recent studies have identified novel benzamide derivatives as potent inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov One such compound was found to be effective against a medulloblastoma cell line that had developed resistance to other treatments. nih.gov

Other emerging targets for benzamide-based drugs include:

Poly(ADP-ribose) polymerase-1 (PARP-1): This enzyme is critical for DNA damage repair, and its inhibition is a promising strategy in cancer therapy. Novel benzamide derivatives have been synthesized that show potent PARP-1 inhibitory effects and induce apoptosis in cancer cells. nih.gov

Sodium Taurocholate Cotransporting Polypeptide (NTCP): This protein acts as a receptor for the hepatitis B virus. Benzamide analogues have been designed that can inhibit NTCP, thereby inducing apoptosis in liver cancer cells. nih.gov

Human Ectonucleotidases (h-NTPDases): These enzymes are involved in pathological conditions like thrombosis, diabetes, and cancer. Sulfamoyl benzamide derivatives have been developed as selective inhibitors for various isoforms of h-NTPDases. rsc.org

The vast chemical space that can be explored by modifying the benzamide core suggests that many more therapeutic applications are yet to be discovered for compounds like this compound and its analogues. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Benzamide Design and Discovery

The process of discovering and developing new drugs is notoriously long and expensive. researchgate.netmdpi.com Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating this process. nih.govstmjournals.com

For benzamide-based drug discovery, AI and ML can be applied in several ways:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of benzamide compounds to predict their binding affinity to specific biological targets. nih.gov This helps to prioritize which compounds to synthesize and test, saving significant time and resources.

De Novo Drug Design: Machine learning models, particularly deep learning approaches like generative adversarial networks (GANs), can design entirely new benzamide structures with desired properties. mdpi.com These models learn from existing data on known active molecules to generate novel candidates.

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new benzamide candidates. nih.gov This early-stage prediction helps to identify compounds that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles.

By integrating AI and ML, researchers can more efficiently navigate the complex chemical space of benzamide derivatives to identify promising new therapeutic agents. researchgate.net

Advances in Spectroscopic Techniques for Real-time Reaction Monitoring and Structural Characterization

The characterization of newly synthesized compounds is a critical step in chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are fundamental for confirming the structure of molecules like this compound. For instance, the 1H-NMR spectrum of this compound shows characteristic signals corresponding to its different proton environments. chemicalbook.com

Future advancements in this area are focused on:

Real-time Reaction Monitoring: Process Analytical Technology (PAT) utilizes in-situ spectroscopic probes (like IR or Raman) to monitor chemical reactions as they happen. This allows for precise control over reaction conditions to optimize yield and purity, which is particularly valuable for scaling up the synthesis of benzamides.

Enhanced Structural Elucidation: Advances in NMR, such as higher field strengths and new pulse sequences, enable more detailed structural analysis of complex benzamide derivatives. Similarly, high-resolution mass spectrometry provides highly accurate mass measurements, which is crucial for confirming molecular formulas.

Hyphenated Techniques: The combination of separation techniques like chromatography with spectroscopic detection (e.g., GC-MS or LC-NMR) allows for the analysis of complex mixtures and the identification of intermediates and byproducts in the synthesis of benzamides.

These advanced analytical tools will continue to be essential for both the discovery of new benzamide compounds and the optimization of their synthetic routes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N,3-Dimethoxy-N-methylbenzamide, and how do reaction conditions influence yield?

- Synthesis via Grignard Reagents : Reacting hexylmagnesium bromide with m-methoxybenzamide in tetrahydrofuran (THF) under reflux for 6 hours achieves a 61% yield. This method requires strict anhydrous conditions and inert gas purging to prevent side reactions .

- Weinreb Amide Formation : Using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent in methanol or acetonitrile offers a high-yield alternative. DMT-MM facilitates efficient activation of carboxylic acids, though purification may require column chromatography to remove triazine by-products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) resolve bond angles and torsion angles, confirming the planar amide group and methoxy substituent positions .

- NMR and IR Spectroscopy : NMR (δ 3.2–3.5 ppm for N–CH and O–CH) and carbonyl stretching frequencies (~1650 cm) validate structural integrity. Near-IR studies detect hydrogen bonding between the amide and solvent molecules, affecting solubility .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Ames II testing indicates mutagenicity comparable to benzyl chloride, necessitating fume hoods, nitrile gloves, and waste segregation for halogenated by-products .

- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for solvent exposure (e.g., dichloromethane) and peroxide formation in ethers .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., HERON vs. SN2 mechanisms) affect the stability of this compound derivatives?

- HERON Decomposition : Thermal degradation via a six-membered cyclic transition state generates trifluoromethylbenzene and nitroxide radicals. Kinetic studies using TGA show onset temperatures >150°C, requiring storage at –20°C under nitrogen .

- SN2 Reactivity : Nucleophilic substitution at the amide nitrogen is suppressed by electron-donating methoxy groups. DFT calculations reveal higher activation energy barriers (~25 kcal/mol) compared to non-substituted analogs .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

- By-Product Analysis : GC-MS identifies side products like N-methylated impurities from incomplete acylation. Optimizing stoichiometry (1.2 equiv oxalyl chloride) and reaction time (4 hours) reduces these by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Grignard reagent reactivity but may hydrolyze intermediates. Switching to toluene with molecular sieves improves reproducibility in moisture-sensitive protocols .

Q. How can computational modeling predict the biological activity of this compound analogs?

- QSAR Studies : Molecular docking with cytochrome P450 enzymes (CYP3A4) identifies steric clashes from the 3-methoxy group, reducing metabolic clearance. ADMET predictions highlight improved blood-brain barrier permeability compared to N,N-dimethyl derivatives .

- Free Energy Perturbation : Alchemical simulations quantify binding affinities to kinase targets (e.g., EGFR), guiding structural modifications for anticancer drug development .

Methodological Considerations

Q. What purification techniques maximize purity for this compound in multistep syntheses?

- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate unreacted m-methoxybenzoic acid.

- Recrystallization : Ethanol/water mixtures (80:20) yield needle-shaped crystals with >99% purity (HPLC, C18 column, λ = 254 nm) .

Q. How do substituent effects (e.g., trifluoromethyl vs. methoxy) influence reaction kinetics in benzamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.